molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8

Methyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No.: B172814
CAS No.: 133052-21-8
M. Wt: 241.28 g/mol
InChI Key: LTSYIBPODUDLIX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)phenyl]benzoate is a benzoate ester featuring a 4-(aminomethyl)phenyl substituent at the 2-position of the benzene ring. This compound combines a methyl ester group with an aminomethyl-functionalized biphenyl scaffold, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from methods described for analogous compounds in and .

Properties

CAS No.

133052-21-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenyl]benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3

InChI Key

LTSYIBPODUDLIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN

Synonyms

4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7)

  • Structure: 4-(aminomethyl)phenyl group attached at the 4-position of the benzoate ring.
  • Key Differences : The para-substitution alters electronic properties and steric accessibility compared to the ortho-substituted target compound. This isomer is frequently used in histone deacetylase (HDAC) inhibitor synthesis .
  • Applications : Acts as a precursor in drug development due to its amine functionality, which can be modified for improved pharmacokinetics .

(S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6)

  • Structure : Ethylamine side chain with a stereocenter at the 4-position.
  • Applications : Explored in chiral drug synthesis, where stereospecificity is critical for activity .

Halogenated Derivatives

Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS 114772-38-2)

  • Structure : Bromomethyl substituent at the 4-position of the biphenyl moiety.
  • Key Differences : Bromine’s electronegativity and bulkiness make this compound reactive in Suzuki-Miyaura cross-coupling reactions. It is an intermediate in telmisartan (antihypertensive drug) synthesis .
  • Applications : Used to introduce aryl halide motifs in complex molecules .

Aromatic Ring Modifications

Methyl 4-(2-aminophenyl)benzoate (CAS 5737-79-1)

  • Structure: 2-aminophenyl group at the 4-position of the benzoate.
  • Key Differences : The amine is directly attached to the aromatic ring, reducing conformational flexibility compared to the target compound’s methylene-linked amine. This structure is utilized in palladium-catalyzed coupling reactions .

Piperazine-Linked Quinoline Derivatives (: C1–C7)

These compounds (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but incorporate quinoline-piperazine moieties.

  • Key Differences : The extended aromatic systems and piperazine linkage enhance HDAC inhibition potency, as demonstrated in biological assays .
  • Applications : Investigated for anticancer and anti-inflammatory activities .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications References
Methyl 2-[4-(aminomethyl)phenyl]benzoate - C₁₅H₁₅NO₂ 241.29 2-position, aminomethyl biphenyl Neuroprotective intermediates (inferred)
Methyl 4-(aminomethyl)benzoate HCl 6232-11-7 C₉H₁₂ClNO₂ 201.65 4-position, hydrochloride salt HDAC inhibitor synthesis
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 C₁₀H₁₃NO₂ 179.22 Ethylamine, stereocenter Chiral drug development
Methyl 2-[4-(bromomethyl)phenyl]benzoate 114772-38-2 C₁₅H₁₃BrO₂ 305.17 Bromomethyl, ortho-substitution Telmisartan intermediate
Methyl 4-(2-aminophenyl)benzoate 5737-79-1 C₁₄H₁₃NO₂ 227.26 2-aminophenyl, para-substitution Cross-coupling reactions

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